(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine
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Overview
Description
“(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine” is a chemical compound that belongs to the class of organic compounds known as tetrahydropyrazolopyridines . These are aromatic heterocyclic compounds containing a pyrazolopyridine moiety substituted by four hydrogen atoms .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One of the methods involves the reaction of an active methylene containing moiety with a sulfonyl function . Another method involves the use of a weaker base like NaHCO3 for the reaction with the primary azide .Scientific Research Applications
Corrosion Inhibition and Material Science : Pyrazolopyridine derivatives, such as those related to your compound of interest, have been investigated for their potential as corrosion inhibitors. For instance, Dandia et al. (2013) synthesized pyrazolopyridine derivatives and studied their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid. This research suggests that these compounds may have applications in material science, particularly in corrosion prevention (Dandia, Gupta, Singh, & Quraishi, 2013).
Synthesis of Novel Compounds : Revanna et al. (2013) described the synthesis of a fluorinated heterocyclic scaffold, including 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-amine, highlighting its potential in creating new functionalized compounds for various applications (Revanna, Raghavendra, Nandeesh, Bhadregowda, Rangappa, & Mantelingu, 2013).
Anticancer Research : A study by Razmienė et al. (2021) synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines and evaluated their antiproliferative activity against various cancer cell lines, indicating a potential application in cancer research (Razmienė, Řezníčková, Dambrauskienė, Ostruszka, Kubala, Žukauskaitė, Kryštof, Šačkus, & Arbačiauskienė, 2021).
Pharmaceutical Research : Various studies have synthesized and investigated the pharmacological properties of pyrazolo[4,3-c]pyridine derivatives. For example, compounds with this structure have been explored for their potential in treating diseases like tuberculosis and as anti-inflammatory medications (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013; Bilavendran, Manikandan, Thangarasu, & Sivakumar, 2019).
Chemical Synthesis and Characterization : The compound and its derivatives have been synthesized and characterized in various studies, indicating their relevance in the field of chemical synthesis and analysis (Duplantier, Bachert, Cheng, Cohan, Jenkinson, Kraus, Mckechney, Pillar, & Watson, 2007; Kumar & Mashelker, 2007).
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-3-7-5-4-9-2-1-6(5)10-11-7/h9H,1-4,8H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEZCPGQAVWKHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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